6-Chloro-3-iodo-4-nitro-1H-indazole physicochemical properties
6-Chloro-3-iodo-4-nitro-1H-indazole physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-3-iodo-4-nitro-1H-indazole
Abstract
6-Chloro-3-iodo-4-nitro-1H-indazole is a highly functionalized heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently forming the core of pharmacologically active agents.[1][2] The unique substitution pattern of this molecule—featuring an electron-withdrawing nitro group and two distinct halogens (chloro and iodo) at key positions—makes it a valuable and versatile building block for synthetic chemistry and drug discovery. The iodine at the 3-position is particularly amenable to cross-coupling reactions, while the nitro group can be reduced to an amine for further derivatization.
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 6-Chloro-3-iodo-4-nitro-1H-indazole. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a predictive profile based on computational models and comparative analysis with structurally related analogs. Furthermore, it offers detailed, field-proven experimental protocols for researchers to empirically determine its core characteristics, including solubility, stability, and spectroscopic identity. This guide is intended to serve as a foundational resource for scientists and professionals engaged in chemical synthesis, lead optimization, and formulation development.
Molecular Identity and Structural Characteristics
The foundational step in characterizing any chemical entity is to establish its molecular identity. The structural features of 6-Chloro-3-iodo-4-nitro-1H-indazole—a bicyclic aromatic system with multiple substituents—govern its reactivity, intermolecular interactions, and ultimately, its utility.
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Chemical Name: 6-Chloro-3-iodo-4-nitro-1H-indazole
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CAS Number: 885519-97-1[3]
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Molecular Formula: C₇H₃ClIN₃O₂[3]
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Molecular Weight: 339.48 g/mol
Structural Diagram:
Caption: Chemical structure of 6-Chloro-3-iodo-4-nitro-1H-indazole.
Physicochemical Properties: A Predictive and Comparative Analysis
Direct experimental values for the target compound are not widely published. Therefore, we present a combination of computationally predicted properties and experimental/computed data from closely related structural analogs. This comparative approach provides a robust, scientifically grounded estimation of the compound's behavior.
| Property | 6-Chloro-3-iodo-4-nitro-1H-indazole (Predicted) | 6-Chloro-4-nitro-1H-indazole[4][5] (Analog A: Lacks Iodine) | 3-Iodo-6-nitro-1H-indazole[6][7] (Analog B: Lacks Chlorine) |
| Molecular Weight ( g/mol ) | 339.48 | 197.58 | 289.03 |
| LogP (Octanol/Water) | ~3.5 - 4.0 | 2.0 | 2.1 |
| Topological Polar Surface Area (Ų) | 74.5 | 74.5 | 74.5 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| Melting Point (°C) | > 200 (Est.) | Not Available | ~220 (Decomposes) |
| Aqueous Solubility | Very Low (Est.) | Low | Low |
| pKa (Acidic, N-H) | ~11-12 (Est.) | Not Available | Not Available |
Expert Insights:
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LogP: The addition of both chlorine and iodine atoms significantly increases the lipophilicity (LogP) compared to the analogs. This suggests the compound will have poor aqueous solubility but good permeability across lipid membranes.
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Solubility: The planar, aromatic structure combined with high lipophilicity predicts very low solubility in aqueous media. The presence of the polar nitro group and the N-H proton may allow for some solubility in polar organic solvents like DMSO, DMF, and potentially alcohols.[1]
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Stability: Aromatic nitro compounds can be susceptible to reduction and may exhibit photolytic instability. The carbon-iodine bond is the weakest point for potential degradation, particularly under reductive or light-induced conditions.
Protocol for Spectroscopic Structural Elucidation
Confirming the identity and purity of a synthesized compound is paramount. The following workflow outlines the standard spectroscopic techniques used for the structural elucidation of 6-Chloro-3-iodo-4-nitro-1H-indazole.
Caption: General workflow for solubility and stability testing.
Step-by-Step Methodology: Shake-Flask Solubility
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Objective: To determine the equilibrium (thermodynamic) solubility in various solvents.
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Materials: Test compound, selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1N HCl, Ethanol, Acetonitrile), vials, shaker/incubator, filtration unit (e.g., 0.45 µm PTFE), HPLC or UPLC system with UV detector.
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Procedure:
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Add an excess amount of the solid compound to a known volume of each test solvent in a sealed vial. The solid should be clearly visible.
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Incubate the vials at a controlled temperature (e.g., 25 °C) on a shaker for 24-48 hours to ensure equilibrium is reached.
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After incubation, allow the vials to stand, letting the excess solid settle.
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Carefully withdraw a sample from the supernatant and immediately filter it to remove all undissolved solids.
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Dilute the filtrate with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of a pre-established calibration curve.
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Quantify the concentration of the dissolved compound using a validated HPLC/UPLC method.
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Express the result in units such as µg/mL or mM.
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Synthesis and Applications in Research
While a specific synthesis for 6-Chloro-3-iodo-4-nitro-1H-indazole is not detailed in readily available literature, its synthesis can be logically inferred from established methods for related nitroindazoles. [8][9]A plausible route would involve the nitration of a 6-chloro-3-iodo-1H-indazole precursor.
The true value of this molecule lies in its potential as a chemical intermediate.
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Medicinal Chemistry: Halogenated nitroindazoles have been investigated for a range of biological activities, including antibacterial and antiprotozoal properties. [8][10]The nitro group can be reduced to a versatile amino group, which serves as a handle for building diverse compound libraries for screening.
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Cross-Coupling Reactions: The C-I bond at the 3-position is an excellent site for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide variety of carbon and heteroatom substituents.
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Materials Science: The electron-deficient nature of the aromatic system makes it an interesting scaffold for developing novel dyes or electronic materials. [2]
Conclusion
6-Chloro-3-iodo-4-nitro-1H-indazole is a chemical entity with significant potential, primarily as a versatile building block for creating complex molecules in drug discovery and materials science. While direct experimental data is sparse, this guide provides a robust predictive profile of its key physicochemical properties based on computational analysis and comparison with structural analogs. The detailed protocols for spectroscopic characterization, solubility assessment, and stability testing offer researchers a clear and actionable framework for the empirical validation and utilization of this compound. The strategic placement of its functional groups provides multiple avenues for chemical modification, positioning it as a valuable tool for innovation.
References
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ZaiQi Bio-Tech. 6-CHLORO-3-IODO(1H)INDAZOLE| CAS No:503045-59-8. Available from: [Link]
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Wrzeciono U, Pietkiewicz K, Niewegłowska W, Michalska W. [Azoles. Part 5: On halogen-nitroindazole derivatives and their antibacterial properties (author's transl)]. Pharmazie. 1979 Jan;34(1):20-2. Available from: [Link]
-
Abbassi, N., Rakib, E. M., Bouissane, L., et al. ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ResearchGate. Available from: [Link]
-
PubChem. 3-Iodo-6-nitroindazole | C7H4IN3O2 | CID 12475306. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 6-Nitroindazole | C7H5N3O2 | CID 24239. National Center for Biotechnology Information. Available from: [Link]
-
Singh, P., Kaur, M. & Kumar, V. Indazole – an emerging privileged scaffold: synthesis and its biological significance. J Iran Chem Soc21 , 227–261 (2024). Available from: [Link]
-
Liu, Z., Wang, T., Wang, F., et al. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available from: [Link]
-
Serra, S., Freire, F., Matos, M. J., et al. New nitroindazole-porphyrin conjugates: Synthesis, characterization and antibacterial properties. Dyes and Pigments. 2020;178:108354. Available from: [Link]
-
Pinto, M., Almeida, S., Marrazzo, A., et al. A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. Molecules. 2019;24(19):3452. Available from: [Link]
-
2a biotech. Products. Available from: [Link]
-
PharmaCompass. 3-IODO-6-NITRO-1H-INDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]
-
Puzzarini, C., & Barone, V. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules. 2022;27(3):685. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. 6-CHLORO-4-NITRO-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]
- 6. 3-Iodo-6-nitroindazole | C7H4IN3O2 | CID 12475306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-IODO-6-NITRO-1H-INDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. [Azoles. Part 5: On halogen-nitroindazole derivatives and their antibacterial properties (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
